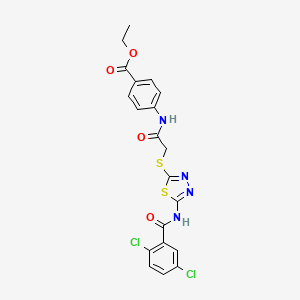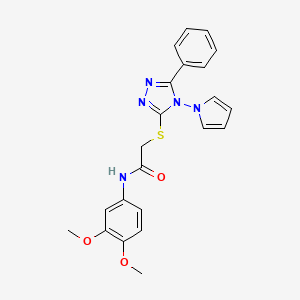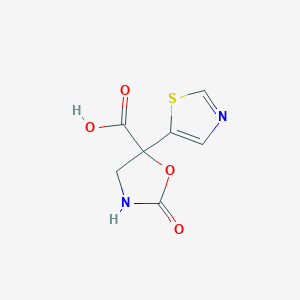
N-(4-(N-(isoxazol-4-yl)sulfamoyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(N-(isoxazol-4-yl)sulfamoyl)phenyl)acetamide, commonly known as ISA, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their diverse pharmacological activities. ISA has been found to possess unique properties that make it a promising candidate for a wide range of applications in the field of scientific research.
科学的研究の応用
Anti-Influenza Agent
N-(4-(N-(isoxazol-4-yl)sulfamoyl)phenyl)acetamide: has been studied for its potential as an anti-influenza agent. A series of derivatives of this compound were synthesized and evaluated for their in vitro anti-influenza virus activity . The study found that some derivatives exhibited more potent activity than the standard drug, with one compound showing the most promising results. This suggests that the compound and its derivatives could be a new class of anti-influenza agents targeting the viral nucleoprotein, which is crucial for the virus’s ability to replicate and spread.
Viral Nucleoprotein Antagonist
The compound’s ability to act as a potent antagonist of nucleoprotein accumulation in the nucleus makes it a valuable target for antiviral research . By inhibiting the accumulation of nucleoproteins, the compound could potentially disrupt the life cycle of viruses, offering a new mechanism of action against viral infections.
Influenza Virus Research
In the context of influenza virus research, the compound’s derivatives have been used to study the virus’s ribonucleoprotein (RNP) particles . These particles are responsible for vital functions such as transcription, assembly, and packaging of the virus. Understanding how the compound interacts with these particles can provide insights into developing new therapeutic strategies.
Design of Anti-Influenza Compounds
The compound serves as a key intermediate in the design and synthesis of new anti-influenza compounds . The synthetic route to prepare the derivatives provides a framework for developing compounds that can target influenza A via viral nucleoprotein, which is a promising approach given the limitations of current anti-influenza drugs.
Docking Study Applications
The compound has been used in docking studies to design compounds targeting influenza A . Docking studies are a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Such studies are essential for rational drug design and can help in predicting the efficacy of the compound against the influenza virus.
Public Health Research
Given the compound’s potential in treating influenza, it also has applications in public health research . By developing new agents that can effectively combat influenza, researchers can contribute to reducing the morbidity and mortality associated with seasonal epidemics and sporadic pandemics.
Pharmaceutical Development
The compound’s derivatives show promise for pharmaceutical development as new anti-influenza agents . Their potent activity against the influenza virus highlights their potential to be developed into drugs that can offer an alternative to existing treatments, especially in cases where the virus has developed resistance.
Chemical Synthesis and Characterization
The compound is also significant in the field of chemical synthesis and characterization . Its derivatives’ chemical structures were confirmed using NMR and mass spectral data, which is a critical step in the development of new pharmaceuticals.
作用機序
Target of Action
It is known to be a derivative of sulfamethoxazole , a sulfonamide antibiotic that inhibits the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria .
Mode of Action
Sulfamethoxazole acts as a competitive inhibitor of dihydropteroate synthase, preventing the incorporation of para-aminobenzoic acid (PABA) into folic acid, an essential component for bacterial growth .
Biochemical Pathways
The compound likely affects the biochemical pathway of folic acid synthesis in bacteria, given its relationship to Sulfamethoxazole . By inhibiting the enzyme dihydropteroate synthase, it prevents the formation of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is necessary for the synthesis of nucleic acids in bacteria .
Pharmacokinetics
It is known that sulfamethoxazole, a related compound, is well absorbed orally, widely distributed in body tissues, metabolized in the liver (primarily by acetylation), and excreted in the urine .
Result of Action
As a derivative of sulfamethoxazole, it may share similar effects, which include the inhibition of bacterial growth by interfering with the synthesis of nucleic acids .
特性
IUPAC Name |
N-[4-(1,2-oxazol-4-ylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-8(15)13-9-2-4-11(5-3-9)19(16,17)14-10-6-12-18-7-10/h2-7,14H,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTWUEZYXWAPHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CON=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(isoxazol-4-yl)sulfamoyl)phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B3013108.png)


![methyl 4-[(E)-[1-[3-(dimethylamino)propyl]-4,5-dioxo-2-thiophen-2-ylpyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B3013115.png)

![N-[(2-chlorophenyl)methyl]-2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B3013117.png)
![Piperidino{2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone](/img/structure/B3013118.png)


![5-Methyl-2-[1-(thian-4-yl)piperidin-4-yl]oxypyrimidine](/img/structure/B3013124.png)
![N-cyclopentyl-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B3013125.png)


![2-phenoxy-N-[3-(1H-pyrazol-5-yl)phenyl]propanamide](/img/structure/B3013129.png)